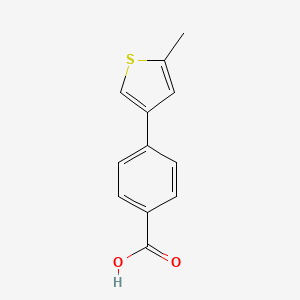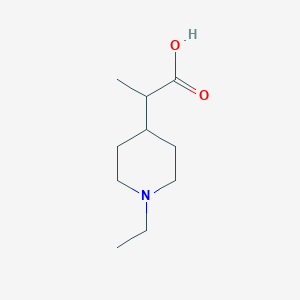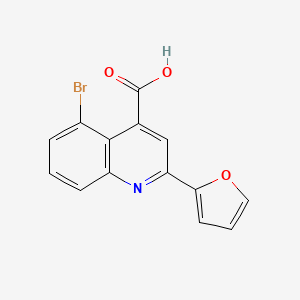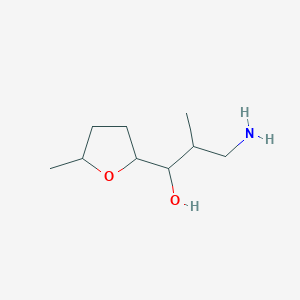
2-(3-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride is a chemical compound that belongs to the class of benzodiazole derivatives. This compound is characterized by the presence of a 3-chlorophenyl group attached to the benzodiazole ring, along with a sulfonyl chloride functional group. Benzodiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a substitution reaction using 3-chlorobenzoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form sulfonamide, sulfonate ester, or sulfonate thioester derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide.
Oxidation Reactions: Oxidation of the benzodiazole ring can lead to the formation of benzodiazole N-oxide derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Ester Derivatives: Formed from the reaction with alcohols.
Sulfonate Thioester Derivatives: Formed from the reaction with thiols.
Aplicaciones Científicas De Investigación
2-(3-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable sulfonamide bonds.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride involves its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. The sulfonyl chloride group reacts with amino groups on proteins, leading to the formation of stable sulfonamide bonds. This can result in the inhibition of enzyme activity or alteration of protein function. The molecular targets and pathways involved depend on the specific biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
2-(3-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonate ester: Contains a sulfonate ester group.
2-(3-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonate thioester: Contains a sulfonate thioester group.
Uniqueness
The presence of the sulfonyl chloride group in 2-(3-chlorophenyl)-1H-1,3-benzodiazole-5-sulfonyl chloride makes it highly reactive towards nucleophiles, allowing for the formation of a wide range of derivatives. This reactivity is a key feature that distinguishes it from similar compounds with different functional groups.
Propiedades
Número CAS |
1306606-34-7 |
|---|---|
Fórmula molecular |
C13H8Cl2N2O2S |
Peso molecular |
327.2 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-3H-benzimidazole-5-sulfonyl chloride |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-9-3-1-2-8(6-9)13-16-11-5-4-10(20(15,18)19)7-12(11)17-13/h1-7H,(H,16,17) |
Clave InChI |
DTWREZGBPWFMMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-6-[methyl(prop-2-YN-1-YL)amino]pyrimidine-5-carbaldehyde](/img/structure/B13164037.png)




![N-[(3-Methylpiperidin-4-yl)methyl]propanamide](/img/structure/B13164058.png)




![N-{[5-(2-Chlorophenyl)thiophen-2-YL]methyl}cyclopropanamine](/img/structure/B13164090.png)



